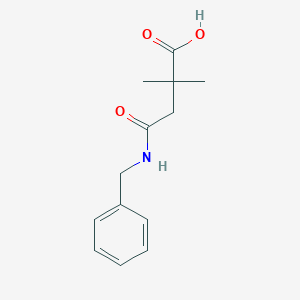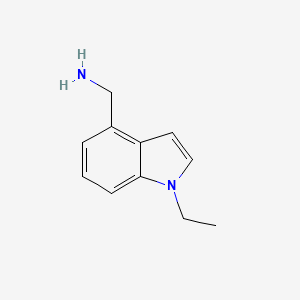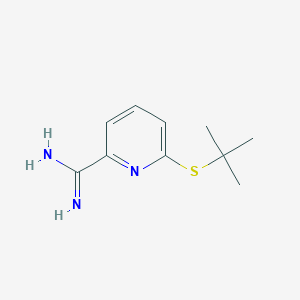
2-(3-Thienyl)azetidine
Übersicht
Beschreibung
“2-(3-Thienyl)azetidine” is a chemical compound that is a derivative of azetidine . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The “2-(3-Thienyl)azetidine” variant has a thiophene ring attached to it .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A synthetic route to access racemic 3,3-disubstituted propylamines in excellent yields (up to 95%) via Lewis acid catalyzed S N 2-type ring opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions has been reported .
Molecular Structure Analysis
The molecular formula of “2-(3-Thienyl)azetidine” is C7H9NS . It is a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Azetidines have been used in various chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Thienyl)azetidine” include a molecular weight of 139.22 and a predicted boiling point of 225.5±28.0 °C . It also has a predicted density of 1.153±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Protein Synthesis and Ion Transport : Azetidine 2-carboxylic acid (AZ) was studied as a proline analog to investigate the relationship between protein synthesis and ion transport. Researchers found that AZ, although not inhibiting protein assembly, renders the proteins formed ineffective as enzymes. AZ notably inhibited the release of ions to the xylem of excised barley roots and intact plants, suggesting its impact on the process of ion release from symplast to the xylem (Pitman et al., 1977).
Chemical Reactions and Synthesis : Azetidines, including azetidine derivatives, react with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. They are synthesized from various precursors and are involved in different reactions such as cycloadditions. Azetidines also serve as precursors for various heterocyclic compounds (Singh et al., 2008).
Drug Design Applications : 3-Aryl-3-sulfanyl azetidines are synthesized for potential incorporation in drug discovery programs. Their synthesis involves mild iron-catalyzed thiol alkylation and demonstrates the value of small-ring derivatives in new chemical spaces for drug design (Dubois et al., 2019).
Anticancer Potential : Thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety have shown promising results as VEGFR-2 inhibitors with potential anticancer properties. These compounds were evaluated against various human cancer cell lines, showing significant antiproliferative activity (Parmar et al., 2021).
Antihyperlipidemic Evaluation : Novel thienopyrimidine derivatives of azetidinone have been synthesized and evaluated for their lipid-lowering activity, showing significant effects comparable to standard drugs (Arya et al., 2013).
Synthesis and Medicinal Chemistry Applications : The synthesis of azetidines has been an important research area due to their ubiquity in natural products and medicinal chemistry. They are seen as valuable in peptidomimetic and nucleic acid chemistry, as well as in catalytic processes (Mehra et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-(3-Thienyl)azetidine is a type of azetidine, a four-membered heterocyclic organic compound containing three carbon atoms and one nitrogen atom Azetidines are known to be important structural motifs found in several medicinally useful bioactive compounds . These compounds exhibit significant metabolic activities, especially related to the central nervous system and peripheral nervous system .
Mode of Action
For instance, they can undergo nucleophilic ring opening with electron-rich arenes and heteroarenes under mild conditions . This reaction is catalyzed by Lewis acids and results in the formation of 3,3-disubstituted propylamines .
Biochemical Pathways
Azetidines are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization . They can produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .
Pharmacokinetics
Azetidines are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .
Result of Action
Azetidines are known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
It is known that the reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Eigenschaften
IUPAC Name |
2-thiophen-3-ylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRARJVSCZHRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)


![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)





![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)

![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)